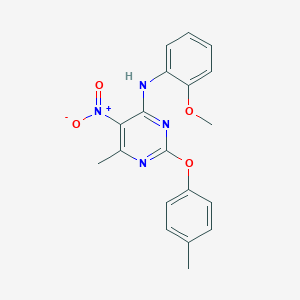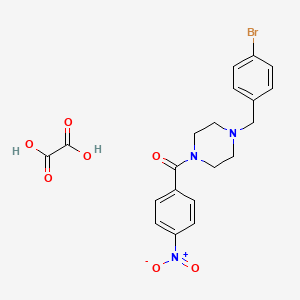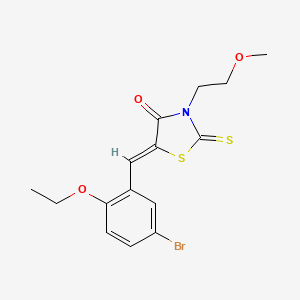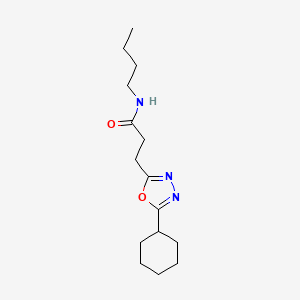![molecular formula C15H18FN5O3S B4984651 4-{4-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]butanoyl}thiomorpholine 1,1-dioxide](/img/structure/B4984651.png)
4-{4-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]butanoyl}thiomorpholine 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{4-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]butanoyl}thiomorpholine 1,1-dioxide, also known as FTB-TMA, is a synthetic compound that belongs to the class of tetrazole-based thiomorpholine dioxide derivatives. It has been extensively studied for its potential therapeutic applications in various diseases.
Mecanismo De Acción
The mechanism of action of 4-{4-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]butanoyl}thiomorpholine 1,1-dioxide is not fully understood, but it is believed to involve the inhibition of various cellular pathways involved in cancer cell proliferation, inflammation, and neuronal damage. 4-{4-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]butanoyl}thiomorpholine 1,1-dioxide has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many cancer cells and plays a critical role in tumor growth and survival. 4-{4-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]butanoyl}thiomorpholine 1,1-dioxide has also been found to inhibit the production of reactive oxygen species and the activation of the nuclear factor kappa B pathway, which are both involved in the inflammatory response. Additionally, 4-{4-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]butanoyl}thiomorpholine 1,1-dioxide has been shown to activate the Nrf2-ARE pathway, which plays a critical role in the cellular defense against oxidative stress.
Biochemical and Physiological Effects
4-{4-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]butanoyl}thiomorpholine 1,1-dioxide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the anti-apoptotic protein Bcl-2. 4-{4-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]butanoyl}thiomorpholine 1,1-dioxide has also been found to inhibit angiogenesis, which is critical for tumor growth and metastasis. Additionally, 4-{4-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]butanoyl}thiomorpholine 1,1-dioxide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. 4-{4-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]butanoyl}thiomorpholine 1,1-dioxide has also been found to protect neurons against oxidative stress and apoptosis by activating the Nrf2-ARE pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-{4-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]butanoyl}thiomorpholine 1,1-dioxide has several advantages for lab experiments. It exhibits potent anticancer activity against a wide range of cancer cell lines, making it a promising candidate for further development as an anticancer drug. Additionally, 4-{4-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]butanoyl}thiomorpholine 1,1-dioxide has been found to possess anti-inflammatory and neuroprotective properties, which may have potential therapeutic applications in various diseases. However, there are also limitations to using 4-{4-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]butanoyl}thiomorpholine 1,1-dioxide in lab experiments. Its mechanism of action is not fully understood, and more research is needed to determine its safety and efficacy in vivo.
Direcciones Futuras
There are several future directions for the research and development of 4-{4-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]butanoyl}thiomorpholine 1,1-dioxide. One potential direction is to further investigate its anticancer activity and determine its efficacy in vivo. Another direction is to explore its potential therapeutic applications in neurodegenerative disorders, such as Alzheimer's and Parkinson's disease. Additionally, more research is needed to determine the safety and toxicity of 4-{4-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]butanoyl}thiomorpholine 1,1-dioxide in vivo, as well as its pharmacokinetics and pharmacodynamics. Finally, the development of more potent and selective derivatives of 4-{4-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]butanoyl}thiomorpholine 1,1-dioxide may lead to the discovery of new drugs with improved therapeutic efficacy and safety.
Métodos De Síntesis
The synthesis of 4-{4-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]butanoyl}thiomorpholine 1,1-dioxide involves the reaction of 4-(4-fluorobenzoyl)butyric acid with thiosemicarbazide, followed by the cyclization of the resulting intermediate with 1,2-dichloroethane. The final product is obtained by the oxidation of the thiomorpholine derivative with hydrogen peroxide. The purity of 4-{4-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]butanoyl}thiomorpholine 1,1-dioxide can be improved by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
4-{4-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]butanoyl}thiomorpholine 1,1-dioxide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. 4-{4-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]butanoyl}thiomorpholine 1,1-dioxide has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, 4-{4-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]butanoyl}thiomorpholine 1,1-dioxide has been investigated as a potential treatment for neurodegenerative disorders, such as Alzheimer's and Parkinson's disease, due to its ability to protect neurons against oxidative stress and apoptosis.
Propiedades
IUPAC Name |
1-(1,1-dioxo-1,4-thiazinan-4-yl)-4-[5-(4-fluorophenyl)tetrazol-2-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN5O3S/c16-13-5-3-12(4-6-13)15-17-19-21(18-15)7-1-2-14(22)20-8-10-25(23,24)11-9-20/h3-6H,1-2,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJFQMFSXWHMMHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1C(=O)CCCN2N=C(N=N2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,1-Dioxo-1,4-thiazinan-4-yl)-4-[5-(4-fluorophenyl)tetrazol-2-yl]butan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2'-{[2-nitro-4-(trifluoromethyl)phenyl]imino}diethanol](/img/structure/B4984568.png)
![(2,4-dinitrophenyl)(4-{4-[(2,4-dinitrophenyl)amino]phenoxy}phenyl)amine](/img/structure/B4984578.png)

![3-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-2-methyl-1H-indole](/img/structure/B4984591.png)


![N-(2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-1,3-benzothiazol-6-yl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4984606.png)

![ethyl [2-({[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B4984617.png)



![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)methanesulfonamide](/img/structure/B4984680.png)
![2-ethoxyethyl 3-[(phenylacetyl)amino]benzoate](/img/structure/B4984682.png)